molecular formula C6H3F3 B1293510 1,2,4-Trifluorobenzene CAS No. 367-23-7

1,2,4-Trifluorobenzene

Cat. No.: B1293510
CAS No.: 367-23-7
M. Wt: 132.08 g/mol
InChI Key: PEBWOGPSYUIOBP-UHFFFAOYSA-N
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Description

1,2,4-Trifluorobenzene is an organic compound with the molecular formula C6H3F3. It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 4 positions. This compound is a colorless liquid with a boiling point of approximately 89°C to 91°C and a density of 1.264 g/cm³ .

Preparation Methods

1,2,4-Trifluorobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 2,4-difluoroaniline followed by thermal decomposition of the resulting diazonium salt. The process typically involves the following steps :

    Preparation of Fluoboric Acid Diazonium Salt: 2,4-difluoroaniline is reacted with sodium nitrite in the presence of fluoboric acid to form a diazonium salt.

    Thermal Decomposition: The diazonium salt is then heated to decompose, releasing nitrogen gas and forming this compound.

Another method involves the reaction of 2,4-dichlorofluorobenzene with a bromination reagent under the catalysis of a Lewis acid to generate 2,4-dichloro-5-fluorobromobenzene. This intermediate undergoes fluorination and subsequent reactions to yield this compound .

Chemical Reactions Analysis

1,2,4-Trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex aromatic compounds.

Common reagents used in these reactions include Grignard reagents, Lewis acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4-Trifluorobenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

1,2,4-Trifluorobenzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,2,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBWOGPSYUIOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30190140
Record name 1,2,4-Trifluorobenzene
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Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

367-23-7
Record name 1,2,4-Trifluorobenzene
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Record name 1,2,4-Trifluorobenzene
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Record name 367-23-7
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Record name 1,2,4-Trifluorobenzene
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Record name 1,2,4-trifluorobenzene
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Record name 1,2,4-TRIFLUOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and spectroscopic data for 1,2,4-trifluorobenzene?

A1: this compound (C6H3F3) is a benzene derivative with three fluorine atoms substituted at the 1, 2, and 4 positions of the ring. Its molecular weight is 132.08 g/mol. Spectroscopic data reveals key structural information:

  • Microwave Spectroscopy: Provides precise structural parameters like bond lengths and angles. [, ]
  • NMR Spectroscopy: Analysis of 1H and 19F NMR spectra reveals details about the electronic environment and interactions between the nuclei. [, , , ]
  • UV-Vis Spectroscopy: Provides information about the electronic transitions and excited states of the molecule. []

Q2: How does the presence of fluorine atoms influence the dipole moment of this compound?

A2: The fluorine atoms, being highly electronegative, contribute significantly to the overall dipole moment of the molecule. Studies using the rotational Stark effect determined the dipole moment components to be μa = 0.884(10) D and μb = 1.088(4) D. [] This information is crucial for understanding the molecule's interactions with other polar molecules and its behavior in electric fields.

Q3: How does this compound behave under UV irradiation?

A3: Upon UV irradiation, this compound undergoes photoisomerization, primarily through a singlet excited state mechanism. This leads to the formation of trifluorinated "Dewar benzenes," a fascinating class of highly strained isomers. []

Q4: Can you elaborate on the photodissociation dynamics of this compound at 193 nm?

A4: Photodissociation of this compound at 193 nm predominantly results in HF elimination. This process is thought to occur on the ground electronic state potential energy surface. Additionally, a minor channel involving hydrogen elimination to form C6H2F3 is also observed. []

Q5: Is this compound used as a starting material for any pharmaceutical syntheses?

A5: Yes, this compound serves as a key starting material in the synthesis of sitagliptin phosphate, a medication used in the treatment of type 2 diabetes. The synthesis typically involves Friedel-Crafts acylation, hydrolysis, chlorination, and hydrogenolysis steps. []

Q6: How does this compound react in palladium-catalyzed direct arylation reactions?

A6: In palladium-catalyzed direct arylation, this compound exhibits regioselective reactivity. The C-H bond at the 3-position undergoes preferential arylation, allowing for the controlled synthesis of diversely substituted derivatives. []

Q7: What is the significance of studying the rotational Zeeman effect in this compound?

A7: Investigating the rotational Zeeman effect provides insights into the magnetic properties of this compound. By studying its behavior in magnetic fields, researchers can determine molecular g-values and magnetic susceptibility anisotropies, shedding light on the electronic structure and bonding within the molecule. []

Q8: How do computational chemistry methods contribute to understanding this compound?

A8: Computational methods, such as density functional theory (DFT), have been instrumental in studying various aspects of this compound, including:

  • C-F Activation: DFT calculations help elucidate the mechanisms and selectivity of C-F bond activation reactions involving this compound and transition metal complexes. []
  • Electron Affinity: Calculations help determine the electron affinities of fluorophenyl radicals derived from this compound, providing valuable information about their stability and reactivity. []

Q9: Are there any environmental concerns associated with this compound?

A9: While this compound itself has not been extensively studied for its environmental impact, research suggests that it can induce the expression of toluene dioxygenase in certain bacteria. This enzyme plays a role in the degradation of aromatic compounds, indicating a potential pathway for its biodegradation. []

Q10: What are the applications of this compound in material science?

A10: this compound serves as a precursor for generating plasma-polymerized thin films. These films, typically deposited using pulsed plasma polymerization techniques, exhibit interesting properties depending on the deposition conditions and find applications in various fields. []

Q11: How does this compound interact with biological systems, particularly voltage-gated sodium channels?

A11: Research shows that this compound, like other aromatic anesthetics, can inhibit voltage-gated sodium channels. This inhibition, albeit less pronounced compared to other fluorinated benzenes, is thought to be correlated with its lipid solubility, molecular volume, and cation-π interactions. []

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